Terebinthone

説明

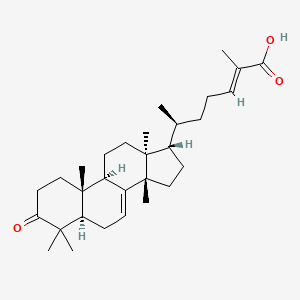

Structure

3D Structure

特性

CAS番号 |

66052-86-6 |

|---|---|

分子式 |

C30H46O3 |

分子量 |

454.7 g/mol |

IUPAC名 |

(E,6S)-2-methyl-6-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |

InChI |

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,22-,24-,28+,29-,30+/m0/s1 |

InChIキー |

VOYZLKWKVLYJHD-LQZQKTEASA-N |

異性体SMILES |

C[C@@H](CC/C=C(\C)/C(=O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

正規SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Masticadienonic acid typically involves the oxidation of masticadienonic acid precursors. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of (E)-Masticadienonic acid often relies on the extraction from natural sources, followed by purification processes. The resin of the mastic tree is collected, and the compound is isolated using solvent extraction and chromatographic techniques.

化学反応の分析

Types of Reactions: (E)-Masticadienonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more oxidized derivatives.

Reduction: Reduction reactions can convert (E)-Masticadienonic acid to its corresponding alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of (E)-Masticadienonic acid.

科学的研究の応用

Anti-Inflammatory Properties

Research has demonstrated that (E)-Masticadienonic acid exhibits significant anti-inflammatory effects. A study highlighted its ability to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in macrophage cell lines. The compound was shown to modulate critical signaling pathways, including the MAPK and NF-κB pathways, which are pivotal in inflammatory responses .

Case Study: In Vitro Analysis

In vitro studies utilizing RAW264.7 macrophage cells indicated that (E)-Masticadienonic acid significantly decreased mRNA levels of inflammatory markers when stimulated with lipopolysaccharide (LPS). The compound's efficacy was compared with other triterpenic acids, revealing that the E isomer demonstrated superior activity .

Immunomodulatory Effects

(E)-Masticadienonic acid has been investigated for its immunomodulatory properties, particularly in enhancing dendritic cell (DC) maturation. In a murine model of melanoma, treatment with dendritic cells cultured in the presence of (E)-Masticadienonic acid led to reduced tumor growth rates compared to untreated controls .

Case Study: Dendritic Cell Activation

In a controlled experiment, mice inoculated with melanoma cells and treated with DCs pre-treated with (E)-Masticadienonic acid exhibited significantly smaller tumors. Histopathological analysis confirmed increased cellular apoptosis and a higher proportion of necrotic areas in tumors from treated mice, suggesting an enhanced immune response facilitated by the compound .

Gastrointestinal Health

The potential of (E)-Masticadienonic acid in treating inflammatory bowel disease (IBD) has also been explored. A study using a dextran sulfate sodium (DSS)-induced colitis model demonstrated that the compound improved intestinal barrier integrity and reduced inflammation markers. It was found to restore the expression of tight junction proteins, which are crucial for maintaining gut barrier function .

Summary Table of Applications

作用機序

The mechanism of action of (E)-Masticadienonic acid involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2.

Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Anticancer: Induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as NF-κB and MAPK.

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

Hederagenin

- Structure : Pentacyclic triterpene (oleanane skeleton).

- Targets : BACE1 (ΔG = -9.3 kcal/mol, Ki = 1.1 × 10⁻⁸ µM) .

- Key Differences: Lower BACE1 affinity than MDA due to fewer hydrophobic interactions (e.g., lacks MDA’s seven hydrophobic contacts with BACE1) . Comparable ADMET profile (non-toxic, moderate drug-likeness) but less studied in cancer models .

3α-Hydroxy Masticadienoic Acid (3α-OH MDA)

- Structure : MDA derivative with a hydroxyl group at position 3 instead of a ketone.

- Targets: Immunomodulation: Induces DC maturation via CD80/CD86 upregulation, unlike MDA, which promotes semi-mature DCs . Anticancer Activity: Higher efficacy than MDA in reducing prostate tumor growth in vivo (55% vs. 35% inhibition) .

- Mechanistic Divergence : Hydroxyl group enhances polar interactions with immune receptors, while MDA’s ketone favors enzyme inhibition .

3-Methoxycarpachromene

- Structure: Tetracyclic flavone (phenolic compound).

- Targets :

- ADMET Superiority : Higher intestinal absorption (80% vs. MDA’s 45%) and lower toxicity .

Isomasticadienolic Acid

- Structure : MDA isomer with a Z-configuration double bond.

- Antimicrobial Activity : Stronger anti-Helicobacter pylori effects (MBC = 0.220 mg/ml) compared to MDA, attributed to enhanced membrane permeability .

Data Tables

Table 1: Binding Affinities and Pharmacokinetic Profiles

Table 2: Anticancer Efficacy in Prostate Cancer Models

| Compound | Tumor Growth Inhibition (%) | Apoptosis Induction (TUNEL Assay) | Key Molecular Targets |

|---|---|---|---|

| (E)-Masticadienonic acid | 35 | Moderate | PCNA, Ki-67 |

| 3α-OH MDA | 55 | High | Caspase-3, Bax/Bcl-2 ratio |

Key Research Findings

Neuroprotection : MDA’s BACE1 inhibition is driven by hydrophobic interactions with Phe108 and Gly230, while Hederagenin relies on hydrogen bonding with Asp32 .

Immunomodulation: 3α-OH MDA activates DCs via TLR4 signaling, whereas MDA suppresses NF-κB, explaining their opposing roles in inflammation .

Structural-Activity Relationships (SAR) :

- Ketone at C3 in MDA enhances BACE1 binding vs. hydroxyl in 3α-OH MDA .

- Methoxy groups in 3-Methoxycarpachromene improve TR inhibition via π-stacking .

ADMET Challenges : MDA’s low intestinal absorption limits oral bioavailability, necessitating formulation optimization .

生物活性

(E)-Masticadienonic acid (MDA), a significant bioactive compound derived from Chios mastic gum, has garnered attention for its therapeutic potential, particularly in gastrointestinal health and inflammation. This article provides a comprehensive overview of the biological activity of MDA, supported by recent research findings, case studies, and data tables.

Overview of MDA

MDA is one of the major constituents of Chios mastic gum, which is obtained from the resin of the Pistacia lentiscus tree. Traditionally used in various medicinal applications, Chios mastic gum has been recognized for its anti-inflammatory, antimicrobial, and antioxidant properties. MDA specifically has shown promise in mitigating conditions like inflammatory bowel disease (IBD) and other inflammatory disorders through multiple mechanisms.

Research indicates that MDA exerts its effects through several key pathways:

- Anti-inflammatory Effects : MDA reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It achieves this by inhibiting the MAPK and NF-κB signaling pathways, which are crucial in the inflammatory response .

- Restoration of Intestinal Barrier Integrity : MDA enhances intestinal barrier function by activating the Nrf2 signaling pathway. This activation leads to the upregulation of tight junction proteins like zonula occludens-1 (ZO-1) and occludin, which are essential for maintaining gut permeability .

- Modulation of Gut Microbiota : Studies have shown that MDA can alter gut microbiota composition, promoting beneficial microbial populations while inhibiting pathogenic ones. This modulation contributes to its protective effects against colitis .

Case Study: Colitis Model

A pivotal study investigated the effects of MDA in a dextran sulfate sodium (DSS)-induced colitis mouse model. The results demonstrated that MDA treatment significantly improved clinical symptoms associated with colitis:

- Body Weight : Increased body weight was observed in treated mice compared to controls.

- Colon Length : MDA-treated mice exhibited longer colon lengths, indicating reduced inflammation.

- Histological Analysis : Histopathological examination revealed lower scores of inflammation in colon tissues from MDA-treated mice .

Table 1: Summary of Findings from Colitis Study

| Parameter | Control Group | MDA Treatment Group |

|---|---|---|

| Body Weight (g) | 22 ± 2 | 26 ± 3 |

| Colon Length (cm) | 6.5 ± 0.5 | 8.2 ± 0.4 |

| Spleen Weight (g) | 0.25 ± 0.05 | 0.20 ± 0.03 |

| Histological Score (0-10) | 8 ± 1 | 4 ± 1 |

Additional Biological Activities

Apart from its anti-inflammatory properties, MDA also exhibits antimicrobial activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. In vitro studies have shown that extracts containing MDA can significantly reduce H. pylori colonization in infected models .

Safety and Toxicity Profile

MDA has been evaluated for safety in various studies. No significant adverse effects were noted at therapeutic doses, suggesting a favorable safety profile for potential clinical applications .

Q & A

Q. What chromatographic and spectroscopic techniques are recommended for identifying (E)-Masticadienonic acid in complex biological matrices?

- Methodological Answer : Use gas chromatography coupled with quadrupole time-of-flight mass spectrometry (GC-QToF-MS) to resolve its structural isomers. Key diagnostic fragment ions (e.g., 570.4106, 526.3842) should be prioritized for identification, as these are consistent across its derivatives and isomers . For quantification, employ internal standards like deuterated analogs to account for matrix effects.

Q. How can researchers design in vitro assays to evaluate the biological activity of (E)-Masticadienonic acid?

- Methodological Answer : Focus on enzyme inhibition assays targeting 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism. Use recombinant 11β-HSD1 expressed in mammalian cell lines, and measure IC50 values via fluorometric or radiometric assays. Include glycyrrhetinic acid as a positive control to validate assay sensitivity .

Q. What are the best practices for synthesizing (E)-Masticadienonic acid derivatives to study structure-activity relationships (SAR)?

- Methodological Answer : Optimize acetylation and oxidation reactions at the C-3 and C-11 positions to generate derivatives like 3-O-acetyl-masticadienonic acid and 11-oxo-masticadienonic acid. Confirm stereochemical purity using nuclear Overhauser effect (NOE) NMR experiments and compare fragmentation patterns with reference standards .

Advanced Research Questions

Q. How can contradictions in spectral data for (E)-Masticadienonic acid isomers be resolved?

- Methodological Answer : Apply tandem mass spectrometry (MS/MS) to differentiate isomers by analyzing collision-induced dissociation (CID) patterns. For example, the intensity ratio of fragments at m/z 658.4449 vs. 628.3977 can distinguish between isomasticadienonic acid and its isomers. Cross-validate findings with X-ray crystallography if crystalline derivatives are available .

Q. What statistical approaches are suitable for analyzing dose-response data in 11β-HSD1 inhibition studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. For comparative studies, apply ANOVA with post-hoc Tukey tests to assess differences between derivatives. Include error bars representing standard deviation from triplicate experiments .

Q. How can molecular docking studies be optimized to predict the binding mechanism of (E)-Masticadienonic acid to 11β-HSD1?

- Methodological Answer : Perform flexible ligand docking using software like AutoDock Vina, focusing on hydrophobic interactions with residues in the enzyme’s binding pocket (e.g., Leu217). Validate docking poses with molecular dynamics simulations to assess stability over 100 ns trajectories. Compare results with co-crystallized ligands (e.g., carbenoxolone) to identify competitive binding modes .

Q. What strategies mitigate confounding variables in in vivo studies of (E)-Masticadienonic acid’s anti-diabetic effects?

- Methodological Answer : Control for diet, circadian rhythms, and genetic background by using littermate cohorts in animal models. Include pair-fed control groups to isolate compound-specific effects. Measure glucocorticoid metabolites in urine via LC-MS/MS to confirm target engagement .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for (E)-Masticadienonic acid?

- Methodological Answer : Investigate bioavailability using pharmacokinetic profiling (e.g., plasma concentration-time curves) and tissue distribution studies. Perform metabolite identification via high-resolution LC-MS to assess whether inactive metabolites dominate in vivo. Use primary hepatocyte cultures to bridge in vitro-in vivo translation .

Data Management and Reproducibility

Q. What metadata standards are critical for ensuring reproducibility in (E)-Masticadienonic acid research?

- Methodological Answer : Document sampling protocols, instrument calibration details (e.g., GC-QToF-MS parameters), and raw data repositories using FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include fragment ion thresholds and collision energies in spectral databases to enable cross-study comparisons .

Q. How can researchers design experiments to validate conflicting reports on (E)-Masticadienonic acid’s selectivity for 11β-HSD1 vs. 11β-HSD2?

- Methodological Answer : Conduct parallel assays for both enzymes using identical experimental conditions (e.g., substrate concentration, pH). Use CRISPR-edited cell lines lacking 11β-HSD2 to confirm off-target effects. Apply selectivity ratios (IC50 for 11β-HSD2/IC50 for 11β-HSD1) to quantify specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。